molecular formula C25H26N4O2 B7551151 1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone

1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone

Cat. No.: B7551151
M. Wt: 414.5 g/mol
InChI Key: DMQINCXHPWQCJU-UHFFFAOYSA-N
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Description

1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone, also known as EIP, is a synthetic compound that has been extensively studied for its potential use in scientific research. This molecule has a unique chemical structure that allows it to interact with various biological pathways, making it a valuable tool for investigating complex physiological processes.

Mechanism of Action

The mechanism of action of 1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone involves its ability to interact with various biological pathways, including the serotonin and dopamine receptors, as well as the p53 pathway. By modulating these pathways, this compound can affect cell signaling, gene expression, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter activity, the inhibition of cancer cell growth, and the induction of apoptosis. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone in lab experiments is its ability to selectively target specific biological pathways, making it a valuable tool for investigating complex physiological processes. Additionally, this compound has been shown to have a relatively low toxicity profile, making it a safer alternative to other compounds that may have harmful side effects.
However, one of the limitations of using this compound in lab experiments is its relatively high cost and limited availability. Additionally, this compound may have off-target effects that could interfere with the interpretation of experimental results.

Future Directions

There are several future directions for the use of 1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone in scientific research. One potential direction is the development of new drugs for the treatment of neurological disorders, such as depression and schizophrenia. Another potential direction is the development of new anticancer drugs that can selectively target cancer cells while sparing normal cells.
Additionally, future research could investigate the potential use of this compound in other areas of medicine, such as cardiovascular disease and diabetes. Overall, the unique chemical structure and biological properties of this compound make it a valuable tool for investigating complex physiological processes and developing new therapeutic agents.

Synthesis Methods

The synthesis of 1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone involves several steps, including the condensation of 1-ethylindole-2-carboxylic acid with piperazine, followed by the addition of 1H-indole-3-carboxaldehyde. The final product is obtained through purification and isolation techniques, such as column chromatography.

Scientific Research Applications

1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone has been used in various scientific research applications, including neuroscience, cancer biology, and pharmacology. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitter receptors, such as the serotonin and dopamine receptors. This property makes it a potential candidate for the development of new drugs for the treatment of neurological disorders, such as depression and schizophrenia.
In cancer biology, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This property makes it a potential candidate for the development of new anticancer drugs.

Properties

IUPAC Name

1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c1-2-29-22-10-6-3-7-18(22)15-23(29)25(31)28-13-11-27(12-14-28)24(30)16-19-17-26-21-9-5-4-8-20(19)21/h3-10,15,17,26H,2,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQINCXHPWQCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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